2-Amino-3-(propan-2-yl)benzoic Acid: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
2-Amino-3-(propan-2-yl)benzoic Acid: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
In the realm of modern drug discovery and heterocyclic synthesis, structurally biased building blocks are paramount. 2-Amino-3-(propan-2-yl)benzoic acid (commonly known as 2-amino-3-isopropylbenzoic acid) is a highly specialized anthranilic acid derivative characterized by an isopropyl substitution at the 3-position[1]. This seemingly simple alkyl addition introduces profound steric and electronic effects, effectively restricting the conformational freedom of the adjacent amino and carboxylate groups. As a Senior Application Scientist, I have observed that leveraging such conformationally locked intermediates is a highly effective strategy for synthesizing target-specific benzamides, quinazolinones, and other complex heterocycles with enhanced metabolic stability and receptor selectivity.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, self-validating synthetic workflows, and structural applications of 2-amino-3-(propan-2-yl)benzoic acid.
Structural Significance & Conformational Locking
The core utility of 2-amino-3-(propan-2-yl)benzoic acid lies in its ortho-effect . The bulky isopropyl group at the C3 position creates significant steric hindrance against the C2-amino group. This steric clash forces the amino group out of coplanarity with the benzene ring under certain conditions, which in turn influences the rotational barrier of the C1-carboxylate group.
In drug development, this "conformational locking" is exploited to pre-organize molecules into their bioactive conformations, thereby reducing the entropic penalty upon binding to a target protein. Furthermore, the steric bulk shields the amino group from unwanted side reactions during complex multi-step syntheses, allowing for highly regioselective cyclizations[2].
Logical flowchart of the 3-isopropyl group's impact on molecular conformation and applications.
Physicochemical & Safety Profiling
To successfully integrate this compound into a synthetic pipeline, one must understand its baseline physical properties and handling requirements. The data below summarizes the critical quantitative metrics for this molecule.
Chemical & Physical Properties
| Property | Value | Scientific Relevance |
| CAS Number | 154551-48-1 | Unique identifier for procurement and regulatory tracking[3]. |
| Molecular Formula | C10H13NO2 | Defines the anthranilic acid core with an isopropyl substitution. |
| Molecular Weight | 179.22 g/mol | Low molecular weight, ideal for fragment-based drug discovery. |
| XLogP3 | 2.4 | Moderate lipophilicity, favorable for membrane permeability[4]. |
| Topological Polar Surface Area | 63.3 Ų | Optimal for oral bioavailability; allows for robust hydrogen bonding[4]. |
| H-Bond Donors / Acceptors | 2 / 3 | Facilitates target engagement via the amino and carboxylate groups[4]. |
| Melting Point | 98 - 99 °C | Indicates a stable crystalline solid at room temperature[4]. |
Safety & Handling Protocols
The compound is biologically active and requires strict adherence to laboratory safety protocols. It should be stored at room temperature in a dark place under an inert atmosphere to prevent slow oxidative degradation.
| Hazard Code | Description | Required Handling Precaution |
| H302 | Harmful if swallowed | Do not consume food/drink in the workspace; wash hands thoroughly[4]. |
| H315 / H319 | Causes skin/eye irritation | Wear nitrile gloves and safety goggles during all handling[5]. |
| H335 | May cause respiratory irritation | Handle exclusively within a certified chemical fume hood[5]. |
Synthetic Methodologies & Workflows
De Novo Synthesis via Ortho-Selective Amination
Historically, synthesizing highly substituted anthranilic acids required harsh, forcing conditions. However, recent breakthroughs by Phipps and co-workers have established a mild, procedurally straightforward method for the ortho-selective amination of arene carboxylic acids via the rearrangement of acyl O-hydroxylamines[6].
Self-Validating Protocol:
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Reagent Preparation: Begin with tert-butyl (3-isopropylbenzoyl)oxy)carbamate as the substrate. Causality: This acyl O-hydroxylamine serves as both the nitrogen source and the structural backbone, pre-programmed for rearrangement[6].
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Acidic Rearrangement: Dissolve the substrate in trifluoroethanol. Add Trifluoroacetic acid (TFA, 5 eq.) and a catalytic amount of FeSO4·7H2O (1 mol%). Stir at room temperature. Causality: TFA mediates the critical cleavage of the N-O bond. The iron catalyst acts via a single-electron transfer mechanism to generate an active aminating agent. The carboxylic acid motif directs the amination exclusively to the ortho position due to attractive non-covalent interactions[7]. Validation: The reaction proceeds without rigorous air exclusion, and complete consumption of the starting material can be visually tracked via TLC[8].
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Isolation: Filter the crude residue through a short silica plug and precipitate. Causality: The newly formed basic aniline nitrogen allows the product to be isolated as a hydrochloride salt. Validation: The formation of a distinct crystalline precipitate serves as immediate physical confirmation of successful amination[8].
Downstream Functionalization: Synthesis of Benzamides
A primary application of 2-amino-3-(propan-2-yl)benzoic acid is its conversion into functionalized benzamides, which are direct precursors to quinazolinone-based therapeutics[2].
Synthetic workflow for 2-amino-3-isopropylbenzamide from its benzoic acid precursor.
Self-Validating Protocol:
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Acyl Chloride Formation: Charge a flask with 2-amino-3-isopropylbenzoic acid (2.00 g), benzene (30 mL), and thionyl chloride (SOCl2, 4 mL). Heat to reflux for 2.5 hours. Causality: SOCl2 converts the stable carboxylic acid into a highly electrophilic acyl chloride. Benzene is utilized as a non-polar, unreactive solvent that supports the required reflux temperatures. Validation: The initial yellow suspension transitions to a clear orange solution, visually confirming the complete dissolution and conversion of the starting material[2].
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Volatile Removal: Remove volatiles under reduced pressure on a rotary evaporator. Causality: It is critical to remove all excess SOCl2. If left in the mixture, SOCl2 will violently react with ammonia in the next step, destroying the yield and generating dangerous off-gases. Validation: The isolation of a distinct red oil confirms the successful concentration of the acyl chloride intermediate[2].
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Amination: Dissolve the red oil in dry THF (20 mL) and add dropwise to an aqueous NH3 solution (30 wt %) at 0 °C. Stir for 30 minutes. Causality: THF acts as a water-miscible aprotic solvent, ensuring the intermediate remains in solution during the biphasic reaction. The 0 °C temperature is mandatory to control the highly exothermic reaction between the acyl chloride and ammonia, preventing thermal degradation.
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Quenching & Extraction: Quench the mixture with water (100 mL), remove THF via rotovap, and extract the aqueous residue with Et2O (3 × 30 mL). Causality: Water neutralizes unreacted species and solubilizes the ammonium chloride byproduct. Ether selectively extracts the lipophilic benzamide product, leaving inorganic salts in the aqueous layer[2].
References
- Aaronchem: 2-Amino-3-isopropylbenzoic acid. Aaronchem.
- BLD Pharm: 154551-48-1|2-Amino-3-isopropylbenzoic acid. BLD Pharm.
- ChemicalBook: 2-amino-3-(propan-2-yl)benzoic acid | 154551-48-1. ChemicalBook.
- Sigma-Aldrich: 2-Amino-3-isopropylbenzoic acid | 154551-48-1. Sigma-Aldrich.
- ECHEMI: 154551-48-1, 2-amino-3-propan-2-ylbenzoic acid Formula. ECHEMI.
- ACS Omega: Autoxidation of Heterocyclic Aminals.
- Chemical Science: Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Royal Society of Chemistry.
- PMC: Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines.
- Organic Process Research & Development: Some Items of Interest to Process R&D Chemists and Engineers.
Sources
- 1. 2-amino-3-(propan-2-yl)benzoic acid | 154551-48-1 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aaronchem.com [aaronchem.com]
- 4. echemi.com [echemi.com]
- 5. 2-Amino-3-isopropylbenzoic acid | 154551-48-1 [sigmaaldrich.com]
- 6. Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
